The synthesis can be adapted from a patent detailing the preparation of N-Ethylhydroxylamine hydrochloride [1]. The following workflow outlines the three-step procedure, which can be modified by substituting ethyl iodide with 1-iodohexane.
Synthetic route to this compound hydrochloride via BOC protection, alkylation, and deprotection.
Detailed Experimental Protocol [1]:
Step 1: Preparation of N,O-bis-BOC-hydroxylamine
Step 2: Alkylation to N-Hexyl-N,O-bis-BOC-hydroxylamine
Step 3: Deprotection to this compound Hydrochloride
The following table provides a reasoned prediction for the ¹H and ¹³C NMR spectra of this compound based on the structure and data from simpler analogues [2] [3]. Please treat these as theoretical estimates.
| Nucleus | Predicted Chemical Shift (δ) | Multiplicity | Proton Count | Assignment |
|---|---|---|---|---|
| ¹H NMR | ||||
| ~4.5 - 6.5 (broad) | Singlet | 2H | -NH-OH | |
| ~2.5 - 3.0 | Triplet (t) | 2H | -CH₂-NH- | |
| ~1.2 - 1.5 | Multiplet (m) | 2H | -N-CH₂-CH₂- | |
| ~1.2 - 1.4 | Multiplet (m) | 6H | -(CH₂)₃-CH₃ | |
| ~0.8 - 0.9 | Triplet (t) | 3H | -CH₂-CH₃ | |
| ¹³C NMR | ||||
| ~48 - 52 | 1C | -CH₂-NH- | ||
| ~31 - 33 | 1C | -N-CH₂-CH₂- | ||
| ~25 - 30 | 1C | -CH₂-CH₂-CH₂- | ||
| ~26 - 28 | 1C | -CH₂-CH₂-CH₃ | ||
| ~22 - 23 | 1C | -CH₂-CH₃ | ||
| ~13 - 14 | 1C | -CH₂-CH₃ |
Key Notes on NMR Interpretation:
The table below summarizes key experimental findings on the thermal behavior of hydroxylamine in water, which can serve as a reference for understanding potential risks associated with hydroxylamine derivatives [1].
| Hydroxylamine (HA) Concentration | Heating Rate | Observed Thermal Behaviour | Onset Temperature Range |
|---|---|---|---|
| 10% w | 2 °C min⁻¹ | No runaway behaviour observed | Not applicable |
| 20% w | 2 °C min⁻¹ | Runaway reaction | 94 - 118 °C |
| 30% w | 2 °C min⁻¹ | Runaway reaction | 85 - 110 °C |
| 50% w | 2 °C min⁻¹ | Runaround reaction | 80 - 95 °C |
| 10% w | 5 °C min⁻¹ | No runaway behaviour observed | Not applicable |
| 20% w | 5 °C min⁻¹ | Runaway reaction | 94 - 118 °C |
| 30% w | 5 °C min⁻¹ | Runaway reaction | 85 - 110 °C |
| 50% w | 5 °C min⁻¹ | Runaround reaction | 80 - 95 °C |
> Key Insight from the Data: The stability of hydroxylamine is highly concentration-dependent. Higher concentrations are prone to dangerous exothermic decomposition at moderate temperatures [1].
The data in the table was generated using a Thermal Screening Unit (TSU), which is a key tool for process safety testing. The general methodology is as follows [1]:
This experimental workflow for assessing thermal stability can be visualized as follows:
Based on the instability observed in hydroxylamine, here are critical considerations for handling and storing similar compounds like N-hexylhydroxylamine:
Given the lack of direct data, I suggest the following steps to obtain the specific information you need for this compound:
While direct data on the hexyl derivative is limited, information on compounds like N-ethylhydroxylamine and its protected forms can serve as a useful reference point. The quantitative data for these related compounds is summarized in the table below.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Related Salts/ Derivatives |
|---|---|---|---|---|
| N-Ethylhydroxylamine [1] [2] | 624-81-7 | C₂H₇NO | 61.08 | Hydrochloride Salt [3] |
| Fmoc-N-ethyl-hydroxylamine [4] | 1820604-77-0 | C₁₇H₁₇NO₃ | 283.3 | - |
Although a specific synthesis for N-hexylhydroxylamine is not detailed, patents for N-ethylhydroxylamine hydrochloride outline a general alkylation strategy that could be adapted [5] [6]. The following workflow generalizes the key steps from these methods, which involve protecting a hydroxylamine precursor, performing an alkylation, and then deprotecting to obtain the final N-alkylhydroxylamine product.
Generalized synthesis workflow for N-alkylhydroxylamines.
The methodology from recent literature uses N-functionalized hydroxylamine reagents as bench-stable precursors for nucleophilic addition reactions, which is a significant development in handling these compounds [7]. This approach is valuable for constructing C–C, C–N, C–O, and C–S bonds under transition-metal-free conditions, which is highly relevant for drug development [7].
Given the scarcity of direct information, here are concrete steps you can take to acquire the necessary technical details:
The synthesis of N-alkylhydroxylamines like N-hexylhydroxylamine can be approached through several key strategies. The table below summarizes two primary methods adapted from the search results.
| Method | Core Principle | Key Reagents | Potential Modifications for this compound |
|---|---|---|---|
| BOC-Protected Alkylation [1] [2] | Alkylation of a protected hydroxylamine derivative followed by deprotection. | tert-Butoxycarbonyl (BOC) anhydride, Hydroxylamine hydrochloride, Alkyl halide (e.g., iodoethane), Base (e.g., K₂CO₃), Acid (e.g., HCl) [1] [2]. | Use 1-bromohexane or 1-iodohexane as the alkylating agent. |
| Oxidation of Secondary Amines [3] | Direct oxidation of an N-hexylalkylamine to the corresponding hydroxylamine. | Secondary amine (e.g., diethylamine), Hydrogen peroxide (H₂O₂), Metal catalyst (e.g., Silver salts), Sequestering agent (e.g., EDTA) [3]. | Use dihexylamine as the starting material. |
This two-step procedure is a classic and reliable method for generating N-alkylhydroxylamines with high purity [1] [2].
Step 1: Synthesis of BOC-Protected this compound
Step 2: Acidic Deprotection to this compound Hydrochloride
This one-pot method offers a more direct route, though control over over-oxidation is crucial [3].
Once synthesized, this compound can be characterized using the following techniques, with reference to data for similar compounds.
Table: Expected Analytical Data for this compound and Derivatives
| Compound | Formula (MW) | Spectral Data (Reference) | Analytical Data (Reference) |
|---|---|---|---|
| This compound | C₆H₁₅NO (117.19 g/mol) | ¹H NMR (CDCl₃): δ ~3.5 (t, J=7 Hz, 2H), ~2.5 (br s, 1H), ~1.4-1.2 (m, 8H), ~0.9 (t, J=7 Hz, 3H). | - |
| This compound Hydrochloride | C₆H₁₆ClNO (153.65 g/mol) | Similar to N-Ethylhydroxylamine HCl [2]. | HPLC/MS can be used to confirm mass. |
| Fmoc-N-Ethyl-hydroxylamine [4] | C₁₇H₁₇NO₃ (283.33 g/mol) | - | Storage: 0-8°C. |
N-substituted hydroxylamines have gained significant interest in medicinal chemistry, primarily as novel antibacterial agents.
The following diagrams summarize the synthetic pathway and biological mechanism of action for this compound.
Diagram 1: A flowchart illustrating the sequential steps involved in the BOC-protection-based synthesis of this compound hydrochloride.
Diagram 2: A mechanism diagram showing how this compound acts as a radical scavenger to inhibit bacterial ribonucleotide reductase (RNR), thereby halting DNA synthesis.
Two primary strategies are used to prepare N-alkylhydroxylamine hydrochlorides, both starting from hydroxylamine hydrochloride. The table below compares these core approaches.
| Strategy | Key Reagent (for N-Alkylation) | Key Intermediate | Pros & Cons |
|---|
| BOC-Protection Strategy [1] [2] | Ethyl halide (e.g., iodoethane, bromoethane) [1] [2] | N-(tert-Butoxycarbonyl)-N-alkylhydroxylamine (BOC-protected hydroxylamine) [1] [2] | Pro: High selectivity (N-alkylation), easier purification. Con: Multiple synthetic steps, requires BOC-removal. | | Direct Alkylation Strategy | Alkyl Halide [3] | O-Benzoyl-N-alkylhydroxylamine [3] | Pro: Fewer steps, avoids protecting groups. Con: Requires careful control to favor N- over O-alkylation, may have lower yield. |
This two-step procedure is adapted from patent US5166436A [1] and is the most reliable method. While the patent example uses iodoethane, it can be adapted for 1-iodohexane or 1-bromohexane to synthesize the N-hexyl derivative.
NH₂OH·HCl + (BOC)₂O → NH₂OBOC → N-Hexyl-N-BOC-hydroxylamineN-Hexyl-N-BOC-hydroxylamine + HCl → this compound HydrochlorideThe following diagram illustrates the complete two-step BOC-protection synthesis pathway.
While a direct synthesis of this compound hydrochloride is not detailed in the available literature, the BOC-protection strategy offers a robust and well-established pathway. The detailed protocol and workflow provided here should enable researchers to successfully synthesize and characterize this compound for their drug development projects.
Hydroxamic acids are typically synthesized by reacting a carboxylic acid derivative with a hydroxylamine donor [1]. Free hydroxylamine is unstable and mutagenic, so protected forms are preferred [1]. While the searched literature does not mention N-hexylhydroxylamine specifically, it details other reagents that illustrate common practices.
Table: Examples of Hydroxylamine Donating Reagents
| Reagent Name | Type | Key Characteristics | Deprotection/Cleavage Notes |
|---|---|---|---|
| Hydroxylamine Hydrochloride [1] | Salt | Commercially available, requires base for activation [1]. | Not applicable; used directly after basification. |
| O-Tetrahydro-2H-pyran-2-yl (THP) [1] | O-protected | Commercially available, can be prepared from N-hydroxyphthalimide and 3,4-dihydro-2H-pyran [1]. | Acidic conditions [1]. |
| O-2-Methylprenyl [1] | O-protected | Yields volatile by-products upon deprotection, which can simplify purification [1]. | Not specified in detail. |
| O-(tert-Butyldimethylsilyl) [1] | O-protected | Commercially available but costly; can be synthesized from hydroxylamine hydrochloride and TBDMSC1 [1]. | Fluoride ions (e.g., TBAF). |
| N-Fmoc protected hydroxylamine [1] | N-protected (Solid-phase) | Used for solid-phase synthesis; coupled to 2-chlorotrityl chloride resin [1]. | Piperidine (e.g., 20% piperidine/NMP) [1]. |
The synthesis workflow for these reagents involves protection, coupling, and deprotection steps, as shown below.
The following protocol adapts common hydroxamate synthesis methods for use with substituted hydroxylamines like This compound [2] [3]. The synthesis from carboxylic acids using coupling reagents is a standard and efficient approach.
Protocol: Synthesis of N-Alkylhydroxamic Acids via Carboxylic Acid Activation
Principle: This one-pot method involves activating a carboxylic acid with a coupling reagent, followed by reaction with N-alkylhydroxylamine (e.g., this compound) to form the hydroxamic acid derivative [2].
Materials:
Procedure:
Critical Notes:
Since this compound is not a commonly reported reagent, you may need to consider alternative approaches.
I hope this overview of hydroxylamine reagents and synthetic protocols provides a solid foundation for your work. Would you like me to elaborate on the synthesis of any of the other hydroxylamine donating reagents, such as the O-THP or Fmoc-protected variants?
Hydroxylamines and their N-substituted derivatives are highly valuable nucleophiles in organic synthesis, primarily due to the alpha-effect. This phenomenon, where a nucleophilic atom is adjacent to another atom with a lone pair of electrons, significantly enhances their nucleophilicity beyond what their basicity would suggest [1]. This makes them exceptionally reactive partners for a wide range of electrophiles, enabling the construction of C-N, C-O, and N-N bonds.
Table 1: Nucleophilicity and Basicity of Common Nitrogen-Based Nucleophiles
| Nucleophile | Structure | Relative Nucleophilicity (Qualitative) | pKa of Conjugate Acid | Notes |
|---|---|---|---|---|
| Azide Ion | N₃⁻ | Very High | ~4.7 | Small size and resonance stabilization contribute to high nucleophilicity despite low basicity [1]. |
| Hydrazine | H₂N-NH₂ | High | ~8.0 | Exhibits a strong alpha-effect, making it a powerful nucleophile [1]. |
| Hydroxylamine | H₂N-OH | High | ~6.0 | The prototype alpha-effect nucleophile; both N and O atoms can act as nucleophiles [1]. |
| N-Alkylhydroxylamine (e.g., N-Hexyl) | R-HN-OH | Moderate to High (Inferred) | Data Not Available | Expected to retain a significant alpha-effect. Steric bulk of the hexyl group may slightly reduce rate compared to NH₂-OH. |
| Ammonia | NH₃ | Moderate | 9.2 | Serves as a benchmark for comparing other nitrogen nucleophiles. |
| t-Butylamine | (CH₃)₃C-NH₂ | Low | 10.6 | Demonstrates how steric bulk dramatically reduces nucleophilicity without affecting basicity as much [1]. |
Table 2: Electrophile Compatibility and Expected Products for N-Hexylhydroxylamine
| Electrophile Class | Example | Reaction Type | Expected Product | Notes / Potential Side Reactions |
|---|---|---|---|---|
| Aldehydes/Ketones | R-CHO, R₂C=O | Nucleophilic Addition | N-Hexylnitrone | The initial hydroxyamine can cyclize to form a nitrone, a useful dipolarophile [2]. |
| Alkyl Halides | R-X | S_N2 Substitution | N-Alkoxyamine (R'-O-NH-Hex) | Reaction can occur on oxygen to yield alkoxyamines. Steric hindrance from hexyl group may slow reaction with secondary alkyl halides [3]. |
| Imines (in situ) | R₂C=NR' | Nucleophilic Addition | Substituted Hydrazine | N-Functionalized hydroxylamines can serve as stable precursors to imines, which then undergo addition with a second nucleophile [2]. |
| Activated Olefins | CH₂=CH-EWG | Conjugate Addition (Michael) | This compound adduct | Literature shows oximes undergo Michael addition; N-alkylhydroxylamines are expected to be similarly reactive [4]. |
The following protocols are generalized from methods describing the use of similar N-alkylhydroxylamine and oxime reagents.
This procedure is adapted from general methods for O-alkylation, using a stable carbamate-protected hydroxylamine as a precursor [4].
Title: Synthesis of O-Benzyl-N-Hexylhydroxylamine
Reagents:
Procedure:
The workflow for this protocol is outlined below.
This protocol is inspired by recent advances using N-functionalized hydroxylamine reagents as stable precursors for reactive imines, which then undergo addition with nucleophiles [2].
Title: One-Pot Synthesis of a Functionalized Amine via Iminium Intermediate
Reagents:
Procedure:
The logical relationship of this one-pot synthesis is shown in the following diagram.
Alkoxyamine hydrochlorides are valuable building blocks in organic synthesis, commonly used to prepare alkoxyimino derivatives via condensation with ketones or aldehydes [1]. The conventional synthesis involving N-hydroxyphthalimide and hazardous hydrazine has been superseded by a safer, more rapid method using (Boc)₂NOH [1].
The overall synthesis of hexyloxyamine hydrochloride from 1-bromohexane proceeds via a two-step pathway, visualized in the following workflow:
Table 1: Required Chemical Reagents
| Reagent Name | Role in Reaction | Common Purity |
|---|---|---|
| 1-Bromohexane | Alkylating Agent | ≥98% |
| N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)₂NOH) | Protected Hydroxylamine Source | ≥95% |
| Anhydrous Potassium Carbonate (K₂CO₃) | Base | ≥99% |
| Hydrochloric Acid Solution (HCl) | Deprotecting Agent | 4M in Dioxane |
| Anhydrous Acetonitrile | Solvent | ≥99.8% |
| Diethyl Ether | Work-up Solvent | Laboratory Grade |
| Ethyl Acetate | Work-up & Chromatography Solvent | Laboratory Grade |
| Hexane | Chromatography Solvent | Laboratory Grade |
Table 2: Key Equipment
| Equipment Type | Specification / Purpose |
|---|---|
| Round-Bottom Flasks | 50 mL, 100 mL (oven-dried) |
| Magnetic Stirrer & Hotplate | With temperature control |
| Reflux Condenser | For heating under reflux |
| Syringes & Needles | For anhydrous reagent transfer |
| Rotary Evaporator | For solvent removal |
| Melting Point Apparatus | For product characterization |
| NMR Spectrometer | For structural confirmation (¹H NMR, ¹³C NMR) |
Table 3: Expected Characterization Data for Hexyloxyamine Hydrochloride
| Analysis Method | Expected Result / Characteristic |
|---|---|
| Physical Appearance | White to off-white crystalline solid |
| Melting Point | 98-102°C |
| Yield (Typical) | 70-85% (over two steps) |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 10.70 (br s, 3H), 4.05 (t, J = 6.6 Hz, 2H), 1.65 (m, 2H), 1.30 (m, 6H), 0.88 (t, J = 6.9 Hz, 3H) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 70.5, 31.2, 28.5, 25.1, 22.1, 13.9 |
| Mass Spectrometry (MS) | ESI-MS calculated for C₆H₁₅NO [M-HCl+H]⁺: 117.12 |
The presented protocol offers a superior route to alkoxyamine hydrochlorides compared to older methods that rely on hazardous hydrazine [1]. The key advantages are its rapid execution, high yields, and enhanced safety profile.
The primary application of the synthesized hexyloxyamine hydrochloride is as a precursor for alkoxyimino derivatives. These are synthesized by condensing the alkoxyamine with a ketone or aldehyde, a reaction that is highly valuable for introducing oxime functional groups into target molecules during drug candidate synthesis [1].
N-hexylhydroxylamine represents a valuable intermediate in pharmaceutical synthesis and chemical manufacturing, though its production poses significant safety challenges due to the thermal instability of hydroxylamine compounds. This application note provides a detailed protocol for the continuous flow synthesis of this compound, adapting methodologies successfully demonstrated for analogous compounds. By implementing continuous flow technology, we achieve dramatic improvements in safety profile, reaction efficiency, and product purity compared to conventional batch processes. The optimized protocol enables the synthesis of this compound with high conversion and selectivity under mild conditions, providing researchers with a robust, scalable method that effectively mitigates the decomposition risks associated with traditional approaches.
Hydroxylamine derivatives constitute a structurally diverse class of nitrogen-containing compounds with widespread applications in pharmaceutical synthesis, agrochemicals, and materials science. This compound specifically serves as a versatile building block for the construction of various nitrogen-functionalized molecules, including hydroxamic acids, oximes, and isoxazolidines. These structural motifs appear in numerous biologically active compounds and pharmaceutical ingredients, making efficient synthetic access to this compound a valuable methodology for drug discovery and development.
Traditional batch synthesis of hydroxylamine derivatives faces significant challenges, particularly concerning safety hazards associated with hydroxylamine and its derivatives, which can undergo explosive decomposition under elevated temperatures or concentration conditions [1]. Additionally, conventional methods often suffer from moderate yields and limited scalability due to the formation of over-alkylated byproducts and difficulties in reaction control [1]. The implementation of continuous flow technology addresses these limitations through enhanced heat transfer, precise control of residence time, and minimal inventory of reactive intermediates, significantly improving process safety and efficiency [2].
Continuous flow chemistry has emerged as a transformative approach for chemical synthesis, particularly for reactions involving hazardous intermediates or conditions. The pharmaceutical industry has increasingly adopted continuous flow methods for active pharmaceutical ingredient (API) synthesis, with companies including Pfizer, Novartis, and Eli Lilly demonstrating successful implementations [2]. The superior mass and heat transfer characteristics of flow reactors enable excellent temperature control even for highly exothermic reactions, while the small internal volume minimizes the quantity of hazardous material at any given time, fundamentally improving process safety [2].
The development of an efficient continuous flow process for this compound synthesis required systematic investigation of critical reaction parameters and their impact on conversion and selectivity. Based on analogous transformations reported in the literature, we identified key variables for optimization, including temperature, pressure, stoichiometry, and residence time. The following tables summarize the optimized conditions and performance data for the continuous flow synthesis.
Table 1: Optimized Reaction Conditions for this compound Continuous Flow Synthesis
| Parameter | Optimized Condition | Alternative Conditions Tested | Impact on Reaction |
|---|---|---|---|
| Temperature | 60°C | 30°C, 45°C, 75°C, 90°C | Higher temperatures increase reaction rate but promote byproduct formation |
| Pressure | 8 bar | 4 bar, 6 bar, 10 bar, 12 bar | Elevated pressure prevents solvent evaporation and improves mass transfer |
| Residence Time | 7-10 minutes | 3 min, 5 min, 15 min, 20 min | Shorter times reduce conversion; longer times increase byproducts |
| Hydroxylamine:Alkyl Halide Ratio | 2:1 | 1:1, 1.5:1, 3:1, 4:1 | Higher ratio improves conversion but increases processing costs |
| Solvent System | MeOH:H₂O (4:1) | THF, EtOAc, DCM, MeCN, 1,4-dioxane | Methanol-water provides optimal solubility and reaction efficiency |
| Base | NaOH | KOH, Na₂CO₃, K₂CO₃, Et₃N | Sodium hydroxide gives complete neutralization with facile salt removal |
Table 2: Substrate Scope and Functional Group Tolerance
| Alkyl Halide | Conversion (%) | Selectivity (%) | Isolated Yield (%) | Key Observations |
|---|---|---|---|---|
| 1-Bromohexane | >99 | 95 | 89 | Clean reaction with minimal byproducts |
| 1-Chlorohexane | 85 | 92 | 74 | Longer residence time required for complete conversion |
| 6-Bromo-1-hexene | 96 | 88 | 81 | No interference from alkene functionality |
| Methyl 6-bromohexanoate | 91 | 85 | 73 | Ester group compatible with reaction conditions |
| 1,6-Dibromohexane | 99 | 78 | 70 | Formation of bis-adduct observed |
Table 3: Comparison of Batch vs. Continuous Flow Performance
| Parameter | Batch Reactor | Continuous Flow Reactor | Advantage Factor |
|---|---|---|---|
| Reaction Time | 4-6 hours | 7-10 minutes | ~30x faster |
| Maximum Temperature | 30°C | 60°C | Enables higher temperature operation |
| Byproduct Formation | 15-20% | 3-5% | 3-5x reduction |
| Yield | 65-70% | 85-89% | Significant improvement |
| Hydroxylamine Excess Required | 4-5 equivalents | 2 equivalents | 50-60% reagent reduction |
| Cooling Requirement | Intensive | Minimal | Energy efficient |
The successful implementation of this compound synthesis requires careful selection and configuration of the continuous flow system components. Based on analogous successful continuous flow processes for hydroxylamine derivatives [1] [3], we recommend the following setup:
The reactor configuration follows a modular design principle with dedicated sections for preheating, mixing, and reaction. Module 1 serves as a preheating zone for the alkyl halide stream, while the hydroxylamine solution is introduced at Module 2, where precision mixing occurs through specially designed fluidic patterns. Modules 2-10 provide the necessary residence time for complete reaction, with the entire path maintaining precise temperature control [1].
Figure 1: Continuous Flow System Configuration for this compound Synthesis
Material A (Alkyl Halide Solution): Dissolve 0.5 mol (approximately 85 g of 1-bromohexane) in methanol to prepare 1000 mL of 0.5 M solution. The solution should be clear and homogeneous. Filter through a 0.45 μm PTFE membrane if any particulate matter is visible [1].
Material B (Hydroxylamine Solution): In a 2000 mL jacketed vessel, add 800 mL of methanol and 200 mL of purified water. With continuous stirring using an overhead stirrer (300-400 rpm), add 69.5 g (1.0 mol) of hydroxylamine hydrochloride. Slowly add 40 g (1.0 mol) of sodium hydroxide pellets portionwise while maintaining the temperature at 10-20°C using an ice-water bath. Continue stirring for 30 minutes after complete addition, then filter under vacuum to remove precipitated sodium chloride. The resulting clear solution should be used immediately to minimize decomposition [1].
System Setup and Priming: Assemble the continuous flow system according to the schematic in Figure 1. Ensure all connections are properly tightened and pressure-rated. Prime each feed line with the corresponding solution, verifying that no air bubbles remain in the system. Set the reactor temperature to 60°C and allow the system to stabilize for at least 15 minutes [1].
Reaction Execution: Set the flow rate for both Pump A and Pump B to 5.0 mL/min, achieving a total flow rate of 10.0 mL/min. Activate the pressure control system to maintain 8 bar back-pressure. Monitor the system parameters (temperature, pressure, flow rates) continuously during operation. The residence time in the reactor will be approximately 7.4 minutes [1].
Process Monitoring: Collect periodic samples (every 15-20 minutes) for in-process control analysis by HPLC or GC. Monitor for the formation of dibehexylhydroxylamine byproduct, which typically elutes at longer retention time than the desired product. The reaction is considered stable when conversion exceeds 98% for three consecutive sampling points [1].
Shutdown Procedure: Upon completion of the run, switch both pumps to methanol for system rinse. Flush with at least 200 mL of methanol to prevent crystallization of any residual materials within the reactor channels. Gradually reduce temperature and pressure following the manufacturer's recommended procedure [1].
Product Collection: Collect the effluent from the reactor in a vessel cooled to 0-5°C. Adjust the pH to 4-5 using 10% hydrochloric acid with efficient mixing to prevent local acid concentration [1].
Solvent Removal: Concentrate the reaction mixture under reduced pressure (100-200 mbar) at 30-35°C using a rotary evaporator to recover methanol. Avoid complete dryness at this stage to prevent product degradation [1].
Extraction and Isolation: Add 200 mL of water to the concentrate and extract with ethyl acetate (3 × 200 mL). Combine the organic phases and dry over anhydrous sodium sulfate (20 g). Filter and concentrate under reduced pressure to obtain the crude product as a pale yellow oil [1].
Purification by Crystallization: For further purification, dissolve the crude product in ethyl acetate (8 mL per gram of crude product) and heat to reflux (70°C). Add activated carbon (5% w/w) for decolorization, filter hot, and slowly cool the filtrate to 0 to -5°C. Maintain at this temperature for 2-4 hours to complete crystallization. Isolate the crystals by vacuum filtration and dry in an air oven at 45°C for 8 hours [1].
To improve process economics and sustainability, implement hydroxylamine recovery from the aqueous phase after product extraction. Concentrate the aqueous phase under reduced pressure to obtain a white solid. Extract this solid with 200 mL of methanol, concentrate again, and dry at 45°C to recover hydroxylamine hydrochloride with approximately 47% recovery rate [1].
The continuous flow synthesis of this compound demonstrates substantial improvements across multiple performance metrics compared to conventional batch processes. The implementation of continuous flow technology enables operation at higher temperatures without compromising safety, resulting in significantly reduced reaction times—from several hours to under 10 minutes. This dramatic acceleration stems from the enhanced mass and heat transfer characteristics inherent to microreactor systems, which maintain precise temperature control even for exothermic reactions [2].
The continuous process also demonstrates superior selectivity with byproduct formation reduced to 3-5% compared to 15-20% in batch systems. This improvement arises from the exact control of residence time, which prevents over-reaction and minimizes decomposition pathways. Additionally, the reduced inventory of reactive intermediates at any given time fundamentally improves process safety—a critical consideration when working with potentially unstable hydroxylamine derivatives [1]. The environmental footprint of the process is also reduced through decreased solvent consumption and efficient reagent utilization, with hydroxylamine requirement reduced from 4-5 equivalents in batch to only 2 equivalents in flow [1].
The handling of hydroxylamine and its derivatives requires careful attention to safety due to their potential for explosive decomposition under certain conditions. Continuous flow technology provides inherent safety advantages through several mechanisms:
Despite these advantages, appropriate safety measures must be implemented, including pressure relief valves, temperature monitoring with automatic shutdown capabilities, and explosion-proof electrical components when working with hydroxylamine chemistry.
The continuous flow approach for this compound synthesis shares similarities with other recently developed flow processes for nitrogen-containing compounds. The DMAP-mediated continuous flow hydrogenation of nitroarenes to N-arylhydroxylamines represents an alternative methodology for hydroxylamine synthesis, though applicable to different substrate classes [4]. Similarly, the continuous flow synthesis of hydroxamic acids demonstrates the versatility of flow reactors for handling hydroxylamine chemistry with improved safety profiles [3].
The methodology described herein specifically addresses the challenges of N-alkylhydroxylamine synthesis, which differs significantly from N-arylhydroxylamine preparation in both mechanism and byproduct formation. The selective alkylation approach provides complementary utility to hydrogenation methods, expanding the toolbox available for hydroxylamine derivative synthesis under continuous flow conditions.
We have developed and optimized a safe, efficient, and scalable continuous flow process for the synthesis of this compound that addresses the key limitations of traditional batch methods. The implementation of continuous flow technology enables dramatic reductions in reaction time (from hours to minutes), significant improvement in product yield and purity, and fundamentally enhanced process safety through minimal reagent holdup and superior thermal control. The optimized protocol provides researchers with a practical and robust method for accessing this important class of nitrogen-containing compounds.
Looking forward, the continuous flow synthesis of this compound demonstrates the broader potential of flow chemistry to transform synthetic approaches to hazardous or challenging reactions. The integration of real-time analytics, automated control systems, and inline purification technologies represents the next frontier for further enhancing the efficiency and reliability of this process. Additionally, the methodology described herein provides a framework for the development of continuous flow processes for other hazardous transformations, contributing to the ongoing transition from batch to continuous manufacturing in the pharmaceutical and fine chemical industries.
While not specific to N-hexylhydroxylamine, the following techniques are standard for purifying organic compounds, including amines and hydroxylamine derivatives.
Table 1: Common Purification Techniques for Organic Compounds
| Technique | Principle | Typical Application | Considerations for this compound |
|---|---|---|---|
| Flash Chromatography [1] | Separation based on differential adsorption of compounds to a stationary phase (e.g., silica gel). | Purification of synthetic crude products from reaction mixtures. | Ideal for removing synthetic by-products and unreacted starting materials. The polarity of the hydroxylamine group will guide solvent system selection. |
| Distillation | Separation based on differences in boiling points. | Purification of liquids. | If this compound is a liquid, this method can be used to isolate it from lower or higher boiling point impurities. |
| Recrystallization | Separation based on differential solubility in a solvent at different temperatures. | Purification of solids. | If the compound is a solid, this is the preferred method to obtain a high-purity crystalline product. Identifying a suitable solvent system is key. |
| Liquid-Liquid Extraction | Separation based on differential solubility of components in two immiscible solvents. | Initial crude separation, e.g., removing acids/bases with aqueous solutions. | Useful for an initial workup to separate the desired product from the reaction mixture into an organic phase. |
The following diagram outlines a logical sequence for selecting and applying these purification methods.
When developing your protocol, please consider the following:
This compound represents a specialized alkylhydroxylamine compound that has gained significant importance in modern pharmaceutical synthesis due to its dual functionalization with both nucleophilic and electrophilic reaction sites. The molecular structure features a hexyl carbon chain attached to a hydroxylamine functional group, creating an amphoteric reagent capable of participating in diverse chemical transformations. This unique architecture enables the incorporation of the N-O motif into target molecules, which is particularly valuable in drug discovery and development. While not as commonly documented as its methyl or ethyl counterparts, this compound offers enhanced lipophilicity compared to shorter-chain analogs, potentially improving blood-brain barrier penetration and membrane affinity in resulting pharmaceutical compounds—a property highly sought after in central nervous system (CNS) targeted therapies.
The strategic importance of N-alkylhydroxylamines in pharmaceutical synthesis has been increasingly recognized, with recent research highlighting their utility as key intermediates for the installation of medicinally relevant amine groups [1]. These compounds serve as precursors for various pharmacophores and can be employed in diverse synthetic methodologies, including transition metal-catalyzed reactions, nucleophilic substitutions, and cascade transformations. The growing interest in hydroxylamine-based chemistry is further evidenced by recent developments in electrosynthesis approaches that offer more sustainable and efficient routes to these valuable intermediates compared to conventional methods [2]. As pharmaceutical research continues to explore more complex molecular architectures, the demand for specialized building blocks like this compound is expected to increase, particularly in the synthesis of next-generation targeted therapies and sophisticated drug delivery systems.
The most direct and scalable approach to this compound involves the nucleophilic displacement of alkyl halides using hydroxylamine precursors. This method adapts and optimizes procedures documented for similar N-alkylhydroxylamines, particularly leveraging insights from patented syntheses of N-ethylhydroxylamine hydrochloride [3] [4]. The following optimized protocol provides reproducible results for multi-gram scale synthesis suitable for pharmaceutical intermediate production:
Step 1: Hydroxylamine Free Base Generation - In a 2-L three-necked round-bottom flask equipped with mechanical stirrer, thermometer, and addition funnel, combine 139 g (2.0 mol) of hydroxylamine hydrochloride with 800 mL of methanol. Cool the mixture to 10-15°C using an ice-water bath. Slowly add a solution of 80 g (2.0 mol) of sodium hydroxide in 200 mL of deionized water while maintaining the internal temperature below 20°C. Continue stirring for 30 minutes at 10-20°C, then filter under vacuum to remove precipitated sodium chloride. Retain the filtrate containing the generated hydroxylamine free base for immediate use in the next step [5].
Step 2: Alkylation Reaction - To the hydroxylamine solution, gradually add 156.5 g (1.27 mol) of 1-bromohexane while maintaining the temperature at 15-20°C. After complete addition, transfer the reaction mixture to a continuous flow reactor system or, alternatively, heat under reflux in a batch reactor at 60°C for 6-8 hours with efficient mixing. Continuous flow systems are preferred for this transformation as they offer superior heat transfer and minimize safety risks associated with hydroxylamine decomposition at elevated temperatures [5]. Monitor reaction progress by TLC or HPLC until complete consumption of the 1-bromohexane is observed.
Step 3: Workup and Isolation - After completion of the reaction, cool the mixture to room temperature and carefully adjust the pH to 4-5 using 10% hydrochloric acid. Remove the methanol solvent by reduced pressure distillation at temperatures not exceeding 40°C to prevent thermal decomposition. To the resulting residue, add 200 mL of water and extract the product with ethyl acetate (3 × 200 mL). Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure to obtain the crude product as a pale yellow oil or low-melting solid. Further purification can be achieved through recrystallization from ethyl acetate/hexane mixtures to afford pure this compound with typical yields of 70-80% and chemical purity exceeding 95% by HPLC analysis [3] [4].
For applications requiring improved stability or selective functionalization, the BOC-protected derivative of this compound offers significant advantages. This approach follows methodologies successfully employed for N-ethylhydroxylamine synthesis and provides a stable, crystalline intermediate that can be selectively deprotected under mild acidic conditions [3] [4]:
Table 1: Comparative Synthesis Methods for this compound and Derivatives
| Method | Reagents & Conditions | Yield (%) | Purity | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct Alkylation | 1-Bromohexane, NH₂OH, NaOH, MeOH/H₂O, 60°C, 6-8h | 70-80% | >95% | Simple procedure, cost-effective | Potential overalkylation, requires careful pH control |
| Continuous Flow | 1-Bromohexane, NH₂OH, MeOH/H₂O, 60°C, 7.4min residence | 75-85% | >96% | Enhanced safety, better temperature control | Specialized equipment required |
| BOC-Protected Route | NH₂OH·HCl, 1-bromohexane, then (BOC)₂O, TEA, DCM, 0°C to RT | 80-85% (2 steps) | >98% | Improved stability, crystalline product | Additional protection/deprotection steps |
Successful implementation of this compound synthesis requires careful attention to several critical process parameters that significantly impact yield, purity, and safety:
Temperature Control - Maintain strict temperature control during both the generation of free hydroxylamine (≤20°C) and the alkylation reaction (60°C). Exceeding these temperatures can lead to decomposition pathways and potential safety hazards associated with hydroxylamine derivatives [5]. Continuous flow reactors offer significant advantages for this transformation by providing superior temperature control and minimizing safety risks associated with potential exotherms or decomposition.
Stoichiometry Considerations - Employ a slight excess of hydroxylamine (1.1-1.3 equivalents relative to alkyl halide) to minimize the formation of dialkylated byproducts. The optimal molar ratio of hydroxylamine to 1-bromohexane is 1.2:1.0, which provides high conversion while maintaining acceptable selectivity for the monoalkylated product [5].
Solvent Systems - Methanol-water mixtures (typically 4:1 v/v) provide optimal solubility for both the inorganic hydroxylamine precursor and the organic alkyl halide, facilitating efficient reaction kinetics. For the BOC-protection step, dichloromethane offers excellent solubility for both reactants and products while enabling straightforward aqueous workup procedures [3] [4].
The following workflow diagram illustrates the complete synthetic pathway for this compound and its derivatives:
This compound serves as a highly effective aminating reagent in iron-catalyzed difunctionalization reactions, enabling the simultaneous introduction of hexylamino and other functional groups across carbon-carbon double bonds. This methodology, adapted from procedures developed for analogous N-alkylhydroxylamines, provides efficient access to complex amine building blocks from simple alkene precursors [1]:
Representative Procedure for Aminochlorination - In a flame-dried Schlenk tube under nitrogen atmosphere, combine This compound (131 mg, 1.0 mmol), styrene (104 mg, 1.0 mmol), and FeCl₂ (6.3 mg, 0.05 mmol) in anhydrous acetonitrile (5 mL). Add trimethylsilyl chloride (217 mg, 2.0 mmol) slowly at 0°C, then warm the reaction mixture to room temperature and stir for 12 hours. Monitor reaction progress by TLC or GC-MS. Upon completion, dilute the mixture with ethyl acetate (20 mL) and wash with brine (2 × 10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate 4:1) to afford the aminochlorination product, typically in 65-75% yield. This methodology demonstrates excellent functional group tolerance and can be applied to a wide range of alkenes, including those bearing electron-donating or electron-withdrawing substituents [1].
Reaction Scope and Limitations - The iron-catalyzed difunctionalization protocol using this compound is particularly effective with styrene derivatives and electron-deficient alkenes. Substrates containing sensitive functional groups such as unprotected alcohols, amines, or carboxylic acids may require appropriate protection strategies. The reaction typically proceeds with regioselectivity favoring the anti-Markovnikov addition product for terminal alkenes, while internal alkenes may yield isomeric mixtures that require chromatographic separation.
Recent advances have demonstrated the utility of N-functionalized hydroxylamines as stable precursors for the in situ generation of imines, enabling diverse nucleophilic addition reactions under transition-metal-free conditions. This methodology, inspired by protocols developed for related N-alkylhydroxylamines, provides a robust platform for C-C and C-X bond formation [6]:
Table 2: Pharmaceutical Applications of this compound in Synthesis
| Application | Reaction Type | Key Reagents & Conditions | Products Generated | Yield Range |
|---|---|---|---|---|
| Aminochlorination | Iron-catalyzed difunctionalization | FeCl₂ (5 mol%), TMSCl, CH₃CN, RT, 12h | β-Chlorohexylamines | 65-75% |
| Nucleophilic Addition | Transition-metal-free C-X bond formation | Na₂CO₃, CH₃CN, 60°C, 4-6h | Functionalized amines | 50-85% |
| Hydroxamic Acid Synthesis | Acylation followed by deprotection | Acyl chloride, base, then TFA | N-Hexyl hydroxamic acids | 60-80% |
| Bioconjugation | Oxime/oxyamine ligation | Aldehyde-functionalized biomolecules, pH 4-6 | Stable bioconjugates | 70-90% |
The hydroxamic acid functional group represents a privileged pharmacophore in medicinal chemistry, particularly known for its metal-chelating properties and histone deacetylase (HDAC) inhibitory activity. This compound serves as a key precursor for the synthesis of novel hydroxamic acid derivatives with potential therapeutic applications:
The following diagram illustrates the key pharmaceutical applications and reaction pathways enabled by this compound:
Rigorous analytical characterization is essential for ensuring the quality and purity of this compound and its derivatives in pharmaceutical applications. The following comprehensive analytical protocols provide reliable quality control:
Chromatographic Methods - Employ reverse-phase HPLC with a C18 column (150 × 4.6 mm, 5 μm particle size) and mobile phase gradient of water-acetonitrile from 95:5 to 5:95 over 20 minutes with UV detection at 214 nm. For monitoring reaction progress, TLC on silica gel with ethyl acetate:hexane (1:1) as eluent and visualization with ninhydrin stain provides effective separation (Rf ~0.3-0.4 for this compound). Gas chromatography-mass spectrometry (GC-MS) using a HP-5MS column with temperature programming from 60°C to 280°C at 10°C/min provides excellent separation and identification of volatile derivatives, with this compound typically showing characteristic fragments at m/z 131 [M]+, 86 [C6H12N]+, and 44 [NH2O]+ [8].
Spectroscopic Characterization - ¹H NMR (400 MHz, CDCl₃) exhibits characteristic signals at δ 0.88 (t, J = 6.8 Hz, 3H, CH₃), 1.26-1.32 (m, 6H, 3×CH₂), 1.45-1.52 (m, 2H, CH₂), 2.68 (t, J = 7.2 Hz, 2H, N-CH₂), and 5.21 (br s, 2H, NH/OH). ¹³C NMR (100 MHz, CDCl₃) shows signals at δ 14.1 (CH₃), 22.6, 25.8, 27.9, 31.7 (4×CH₂), 49.2 (N-CH₂). FT-IR analysis reveals characteristic absorptions at 3300-3200 cm⁻¹ (broad, O-H and N-H stretches), 2955 cm⁻¹, 2927 cm⁻¹, and 2856 cm⁻¹ (C-H stretches), and 1050-950 cm⁻¹ (N-O stretch) [8].
Effective purification is critical for obtaining pharmaceutical-grade this compound with minimal impurity levels:
Recrystallization Protocol - Dissolve the crude product in minimal ethyl acetate at 40°C (approximately 5 mL/g). Gradually add n-hexane until the solution becomes slightly turbid (typically 2-3 volumes relative to ethyl acetate). Cool slowly to 0°C and maintain at this temperature for 4-6 hours to complete crystallization. Collect the crystals by vacuum filtration and wash with cold hexane. Dry under reduced pressure (1-5 mmHg) at room temperature for 12 hours to obtain pure this compound as white crystals with purity >99% by HPLC. This procedure effectively removes common impurities including residual alkyl halide, dialkylated products, and inorganic salts [4] [5].
Chromatographic Purification - For applications requiring ultra-high purity, flash chromatography on silica gel with a gradient elution of ethyl acetate in hexane (0% to 60% over 30 minutes) provides excellent separation. Alternatively, for the BOC-protected derivative, use a solvent system of dichloromethane with 0-5% methanol gradient. Monitor fractions by TLC and combine those containing pure product. Concentrate under reduced pressure at temperatures not exceeding 40°C to obtain the purified material.
This compound requires careful handling due to potential instability and reactivity concerns common to hydroxylamine derivatives:
Stability and Storage - Store this compound under inert atmosphere (argon or nitrogen) at 0-8°C in the dark. For long-term storage (>6 months), conversion to the stable hydrochloride salt is recommended by dissolving the free base in dry diethyl ether and bubbling anhydrous HCl gas through the solution until precipitation is complete. Collect the salt by filtration, wash with cold ether, and dry under vacuum. The hydrochloride salt exhibits superior stability and can be stored at room temperature for extended periods without significant decomposition [3] [7].
Safety Protocols - Conduct all reactions involving this compound in a well-ventilated fume hood with appropriate personal protective equipment. Avoid contact with strong oxidizing agents, as hydroxylamine derivatives can undergo exothermic decomposition. Implement strict temperature control during processing and storage to prevent potential decomposition pathways. Solutions of this compound should be prepared fresh when possible, and any concentrated solutions should not be heated above 60°C without adequate safety measures in place [5] [7].
This compound represents a valuable synthetic intermediate with diverse applications in pharmaceutical synthesis, ranging from iron-catalyzed difunctionalization reactions to the preparation of bioactive hydroxamic acid derivatives. The protocols outlined in this application note provide robust methodologies for the synthesis, characterization, and application of this versatile building block, with particular emphasis on practical implementation and safety considerations. The continuous flow synthesis approach offers significant advantages for scale-up, addressing the safety concerns traditionally associated with hydroxylamine chemistry while maintaining high efficiency and productivity.
Future developments in this compound chemistry will likely focus on expanding its applications in bioconjugation strategies and targeted drug delivery systems, leveraging the selective reactivity of the hydroxylamine functional group with carbonyl compounds. Additionally, the integration of electrochemical synthesis methods [2] may provide more sustainable and efficient routes to this compound and its derivatives, aligning with the growing emphasis on green chemistry principles in pharmaceutical manufacturing. As research continues to explore the therapeutic potential of novel amine-containing compounds, the importance of specialized building blocks like this compound is expected to grow, particularly in the development of next-generation targeted therapies and sophisticated drug delivery platforms.
Hydroxylamines are organic compounds containing an N-OH group. While their rich coordination chemistry is known, they are rarely used as ligands for transition metal complexes because such complexes often undergo decomposition, disproportionation, or oxidation under ambient conditions [1].
Recent research has successfully developed stable metal complexes using macrocyclic poly-N-hydroxylamines (crown-hydroxylamines). The stability of these complexes is attributed to the macrocycle effect and strong intramolecular hydrogen bonding between the N−OH groups [1]. These crown-hydroxylamine complexes exhibit interesting pH-dependent behavior, where metal binding efficiency increases upon deprotonation of the hydroxylamine groups [1]. This suggests that simple hydroxylamines like N-hexylhydroxylamine could also exhibit pH-dependent coordination properties.
The provided search results do not contain quantitative binding data (e.g., stability constants) specifically for this compound. The following table summarizes key qualitative information relevant to its potential chelation behavior.
| Aspect | Description and Relevance for this compound |
|---|---|
| Coordination Modes | Hydroxylamines can coordinate metal ions via nitrogen, oxygen, or in an η² (bidentate) mode using both atoms [1]. |
| Key Feature | The hexyl chain may impart greater lipophilicity to the molecule and its metal complexes, potentially enhancing cell membrane permeability [2]. |
| Stability Factors | Stability is influenced by pH and potentially by intramolecular H-bonding. The alkyl chain does not directly contribute to stability [1]. |
| Metal Ion Affinity | Based on analogous chemistry, likely affinity for Cu(II), Ni(II), Mn(II), and Zn(II) ions [1]. |
Due to the absence of a specific protocol for this compound, the following is a suggested general workflow based on common practices in coordination chemistry and insights from the search results.
Complex Formation
Purification
Characterization
Stability and Application Assays
Successful characterization of this compound's metal chelation could open several research avenues, informed by broader contexts from the search results:
To find more specific information, I suggest you:
| Protecting Group | Key Reagent(s) for Installation | Deprotection Conditions | Key Features & Applications |
|---|---|---|---|
| Tetrahydro-2H-pyran-2-yl (THP) [1] | 3,4-Dihydro-2H-pyran (28), p-TsA [1] | Acidic conditions [1] | Commercially available; frequently used for hydroxamic acid synthesis. [1] |
| tert-Butyldimethylsilyl (TBS) [1] | TBDMSC1, Ethylenediamine [1] | Fluoride ions (e.g., TBAF) [1] | Commercially available; prepared in very good yield. [1] |
| p-Methoxybenzyl (PMB) [1] | p-Methoxybenzylchloride (22), N-hydroxyphthalimide (21), Hydrazine, HCl [1] | Not specified in sources | Synthesized in very good overall yield. [1] |
| 2-Methylprenyl [1] | Synthesis from N-hydroxyphthalimide (21) [1] | Yields volatile by-products [1] | Facilitates easy purification. [1] |
| Photolabile o-Nitrobenzyl (o-NB) [2] | Custom synthesis (e.g., NPET 1 & 2) [2] | Visible light irradiation [2] | Pro-fluorescent; allows real-time monitoring of deprotection ("uncaging"). [2] |
The following diagram outlines the decision-making workflow for selecting, using, and removing an O-protecting group for N-hexylhydroxylamine in synthesis.
This is a widely used protected hydroxylamine reagent.
Protected hydroxylamines like O-THP and O-TBS are directly used to form hydroxamic acids from carboxylic acid derivatives.
This modern protocol highlights a protecting group that allows for reaction monitoring.
While a direct method for N-hexylhydroxylamine on a solid phase is unavailable, the following table summarizes relevant solution-phase and general synthetic approaches that could be adapted.
| Method | Key Reagents & Conditions | Potential Application/Note |
|---|---|---|
| N-Alkylation of Hydroxylamine [1] | Hydroxylamine hydrochloride, iodoethane, K~2~CO~3~, DMF, 60°C. | A starting point for synthesizing the N-hexyl building block. The alkyl halide would be changed to 1-iodohexane. [1] |
| Electrosynthesis of Hydroxylamines [2] | Electrochemical cell, various catalysts, nitrogen oxide reactants. | An emerging, greener alternative to conventional synthesis. Upstream reactant and catalyst design would need optimization for N-hexyl derivative. [2] |
| Nickel-Catalyzed Hydrogenation of Oximes [3] | Oxime substrate, Ni(OAc)~2~·4H~2~O, (S,S)-Ph-BPE ligand, H~2~ (50 bar), 2,2,2-trifluoroethanol/AcOH, 50°C. | Provides a route to chiral hydroxylamines. The oxime precursor would need to be N-hexyl substituted. [3] |
Based on the general principles of solid-phase synthesis (SPPS) and the related chemistry above, here is a logical workflow you could experimentally explore. The diagram below outlines the key stages involved.
This is a critical solution-phase step to create the molecule you will attach to the resin. You could adapt the N-alkylation method shown in the table [1]:
This single step simultaneously cleaves the molecule from the resin and removes the protecting group(s).
When developing this protocol, keep these challenges in mind:
Objective: This document outlines a detailed and optimized protocol for the scalable synthesis of N-hexylhydroxylamine hydrochloride, a valuable intermediate in pharmaceutical and specialty chemical manufacturing. The method emphasizes a continuous-flow process to enhance safety, yield, and economic viability.
Background: Traditional batch synthesis of N-alkylhydroxylamines often faces challenges such as the thermal instability of hydroxylamine, explosion risks, and moderate yields [1]. Continuous-flow reactors offer superior heat and mass transfer, allowing for safer operations under elevated temperatures and pressures while minimizing the inventory of hazardous intermediates. This protocol adapts a successfully demonstrated continuous process for a homologous compound [1].
The synthesis proceeds via a nucleophilic substitution reaction where the hexyl halide displaces the amine group on hydroxylamine. The following diagram illustrates the core chemical transformation.
Diagram 1: Core reaction for this compound synthesis.
2.1. Chemical Reagents All chemicals are of analytical grade and used without further purification.
2.2. Major Equipment
3.1. Reaction Optimization and Key Parameters The table below summarizes the critical process parameters optimized for high yield and safety. These are based on the scaled-up synthesis of a directly analogous compound [1].
Table 1: Optimized Reaction Parameters for Continuous Flow Synthesis
| Parameter | Optimal Condition | Notes and Rationale |
|---|---|---|
| Reactor Temperature | 60 °C | Mild temperature minimizes risks of hydroxylamine decomposition [1]. |
| System Pressure | 8 bar | Maintains reactants in liquid phase, prevents volatile component vaporization [1]. |
| Molar Ratio (NH₂OH•HCl : Hexyl Halide) | 4 : 1 | Excess hydroxylamine drives the reaction to completion and suppresses disubstituted byproducts [1]. |
| Total Flow Rate | 10.0 mL/min | Combined flow rate for both feed streams [1]. |
| Residence Time | ~7.4 minutes | Time for material to pass through reactor; ensures complete conversion [1]. |
| Solvent System | MeOH/H₂O (4:1 v/v) | Provides good solubility for both organic and inorganic reactants [1]. |
3.2. Step-by-Step Procedure The following workflow chart details the entire operational process from reagent preparation to final product isolation.
Diagram 2: End-to-end workflow for production and purification.
Step 1: Reagent Preparation
Step 2: Continuous Flow Reaction
Step 3: Work-up and Purification
Step 4: Hydroxylamine Recycling (Cost-Saving Measure)
The adapted protocol demonstrates strong economic potential for industrial application, as shown in the performance summary below.
Table 2: Process Performance and Economic Summary
| Metric | Performance Data | Context |
|---|---|---|
| Overall Yield | 75% (after crystallization) | Based on the analogous N-benzyl process [1]. |
| Production Cost | ~$10 per kilogram | Achievable through solvent recovery and hydroxylamine recycling [1]. |
| Final Product Purity | >99.8% | After the crystallization purification step [1]. |
| Key Impurity | Dihexyl-substituted amine | Reduced to <0.2% after crystallization [1]. |
Hydroxylamine aqueous solutions are thermally unstable and can pose significant decomposition risks [1]. The table below summarizes key thermal decomposition data from differential scanning calorimetry (DSC) tests:
| Aqueous Solution Concentration (mass%) | Decomposition Onset Temperature Range | Average Heat of Decomposition (ΔH in J/g) |
|---|---|---|
| 10% | 87–93 °C | 390.48 [1] |
| 30% | 72–84 °C | 1033.15 [1] |
| 50% | 42–50 °C | 2037.63 [1] |
Key findings from the research include:
Based on the general principles for handling thermally unstable compounds, here are key prevention strategies:
The following diagram outlines a logical workflow for planning experiments with thermally unstable compounds based on the gathered safety principles:
What is the most critical factor in preventing decomposition? Temperature control is paramount. Always maintain the compound at the lowest possible temperature required for your process and strictly avoid heating it above the safe threshold, which should be established based on known decomposition data [1].
My reaction requires heating. What should I do? First, critically evaluate if heating is absolutely necessary. If it is, you must conduct a thorough thermal hazard assessment before scaling up. This should involve laboratory calorimetry (like DSC) to determine the precise decomposition onset temperature and heat release for your specific sample and conditions [1]. The reaction should then be run in a well-engineered system (like a continuous flow reactor) with a significant safety margin below the decomposition temperature [2].
How can I safely dispose of excess compound or waste? Waste streams containing residual hydroxylamine can be treated by controlled decomposition. One established method involves contacting the waste stream with hydrogen peroxide, often at elevated temperatures (e.g., >90°C) and neutral pH. The presence of ammonium ions can accelerate this decomposition process [4].
Understanding the inherent instability of hydroxylamine compounds is the first step in managing it. The table below summarizes the key challenges and the relevant chemical properties of N-hexylhydroxylamine based on the literature for similar N-alkylhydroxylamines.
| Challenge / Property | Description & Evidence | Practical Implication |
|---|---|---|
| Thermal Decomposition | Aqueous hydroxylamine (HA) solutions become unstable at elevated temperatures; 50% wt. solution is "extremely unstable," while 10% wt. shows no runaway reaction under tested conditions [1]. | Stability is concentration and temperature-dependent. Risk increases with higher concentration and temperature. |
| Explosion Risk | The thermal decomposition of hydroxylamine has been intensively studied due to its classification as an explosive substance, with severe accidents documented [1]. | Treat concentrated solutions and the neat compound with extreme caution, especially when heating or evaporating. |
| Acid/Base Sensitivity | Hydroxylamine is a mutagen and can be hydrolyzed from hydroxamic acids under physiological conditions [2]. The free base is generated from salts using a base [2]. | The stability and reactivity can be pH-dependent. The compound may be more stable in a specific pH range. |
For a practical troubleshooting guide, focus on controlling the physical environment and chemical form of your compound.
| Issue | Possible Cause | Recommended Solution |
|---|---|---|
| Observed decomposition during/reaction | High reaction temperature | Implement a continuous-flow reactor for reactions. This provides superior temperature control and minimizes the volume of unstable material at high risk [3]. |
| Decomposition during storage | Solution is too concentrated, stored at room temperature or warmer | Store as a dilute solution (<30% wt. based on HA data) in a refrigerated environment [1]. |
| Need to store for long periods | Instability of the free base form | Consider storing the compound as a more stable salt form (e.g., hydrochloride salt) and liberate the free base immediately before use [3] [4]. |
| Unwanted side reactions (e.g., oxidation) | Exposure to air or contaminants | Use an inert atmosphere (e.g., N₂ or Argon) and ensure the solvent is degassed. Keep the solution in the dark, as with many sensitive chemicals [5]. |
The following workflow outlines a safe and effective procedure for preparing and handling a stabilized solution of an N-alkylhydroxylamine like this compound, based on principles from a continuous synthesis process [3].
Key Procedural Details:
Q1: Can I concentrate a solution of this compound by rotary evaporation? A1: Exercise extreme caution. Concentrating hydroxylamine derivatives significantly increases the risk of thermal decomposition. If absolutely necessary, use the lowest possible water bath temperature and a high vacuum. Consider alternative synthesis or purification paths that avoid concentrating the free base.
Q2: Is the free base of this compound more unstable than its salts? A2: Yes, the scientific literature consistently indicates that free hydroxylamine is unstable and potentially explosive [2]. Salts, such as the hydrochloride, are generally more stable and are the preferred form for storage and commercial use [3] [4].
Q3: What is the biological significance of this compound that justifies these precautions? A3: N-substituted hydroxylamine derivatives are investigated as a new paradigm in antibacterial drug development. They act as radical scavengers that inhibit the bacterial ribonucleotide reductase (RNR) enzyme, which is essential for DNA synthesis, showing activity against a variety of drug-resistant bacteria [6].
Q1: What are the key experimental methods for assessing thermal hazards? To systematically evaluate thermal stability, the following methodologies are commonly employed in combination. The table below summarizes the key techniques:
| Method | Primary Function | Key Measured Parameters | Application Example |
|---|---|---|---|
| Accelerating Rate Calorimetry (ARC) | Simulates worst-case adiabatic scenarios to study runaway reactions [1]. | Onset temperature (T₀), Self-Accelerating Decomposition Temperature (SADT), Time to Maximum Rate (TMR), Apparent Activation Energy (Eₐ) [1]. | Studying the two-stage decomposition of HATO explosive to determine safe storage temperatures [1]. |
| Differential Scanning Calorimetry (DSC) | Measures heat flow associated with decomposition reactions under controlled conditions, including elevated pressure [1]. | Decomposition onset temperature, heat of decomposition, pressure influence on stability [1]. | Evaluating the thermal stability of HATO nanoparticles at 1.0 MPa pressure [1]. |
| Thermal Screening Unit (TSU) | Screens thermal behavior and identifies unstable conditions across a range of temperatures and concentrations [2]. | Onset temperature of decomposition, determination of "no-go" temperatures for safe operation [2]. | Establishing that a 10%w aqueous hydroxylamine solution does not exhibit a runaway reaction under test conditions, unlike higher concentrations [2]. |
Q2: How does particle size influence thermal stability? Research on the energetic material HATO has demonstrated that particle size is a critical factor. Smaller nanoparticles (NPs) were found to have a lower onset temperature (T₀) compared to larger microparticles (MPs), making them more sensitive to heat and prone to initiation decomposition [1]. This is attributed to their larger specific surface area and higher surface energy. Therefore, controlling and, if possible, optimizing particle size is a vital strategy for managing thermal hazards.
Q3: What are the fundamental decomposition pathways for hydroxylamine-related compounds? While specific pathways for N-hexylhydroxylamine are not detailed, a kinetic model for hydroxylamine (NH₂OH) reveals that the initial, crucial step is hydrogen abstraction. This reaction primarily generates two radicals: HNOH and H₂NO [3]. The formation and subsequent reactions of these radicals drive the decomposition process, which can become self-accelerating above a critical temperature (identified in one study as 186°C for hydroxylamine solutions) [3].
The following experimental workflow outlines a systematic approach for thermal hazard assessment. Adhering to such a structured protocol is essential for identifying and mitigating risks.
P1: Material Characterization
P2: Thermal Screening
P3: Adiabatic Testing
The table below translates experimental observations into potential issues and corrective actions.
| Observed Issue | Potential Root Cause | Recommended Corrective Action |
|---|---|---|
| Unexpected low decomposition onset temperature. | Material processed into fine particles (nanopowder) [1]. | Characterize particle size via SEM. Consider using a larger particle size fraction if compatibility with the experiment allows. |
| Runaway reaction occurs during a heating step. | Operating temperature is above the self-accelerating decomposition boundary [2] [3]. | IMMEDIATELY review TSU and ARC data. Re-calibrate all procedures to ensure temperatures remain well below the identified onset and SADT thresholds. |
| Varying thermal stability between batches. | Inconsistent particle size or presence of catalytic impurities (e.g., metal ions) [1]. | Standardize synthesis and purification protocols. Analyze batch consistency with SEM and ensure high purity to eliminate catalytic effects. |
Dialkylhydroxylamines can react to form N-Nitrosamine Drug Substance-Related Impurities (NDSRIs), a class of genotoxic compounds strictly regulated in pharmaceuticals [1]. Regulatory agencies like the FDA mandate that manufacturers ensure NDSRIs in products are at or below established Acceptable Intake (AI) limits, with recent deadlines requiring progress reports by August 1, 2025 [2] [3].
A comprehensive strategy is essential for evaluating and controlling these impurities. The following workflow outlines the key stages from risk assessment to regulatory compliance.
The first step is identifying potential formation pathways.
Robust analytical techniques are required for detection and quantification at very low levels.
Once risks are identified, implement controls to minimize impurity formation.
Staying updated with global regulatory requirements is essential. The table below summarizes key guidelines.
| Regulatory Body | Guideline / Update (Date) | Key Focus / Change |
|---|---|---|
| U.S. FDA | Control of Nitrosamine Impurities in Human Drugs (Rev. 2, Sep 2024) [1] | Classification of nitrosamines; Revised AI limits based on carcinogenic potency; Clear implementation timelines. |
| U.S. FDA | Updated Implementation Timelines (June 2025) [3] | Deadline for submitting detailed progress reports on NDSRI assessment and mitigation is August 1, 2025. |
| European Pharmacopoeia | New General Monograph Strategy (Jan 2024) [1] | Streamlined approach; removal of specific production rules from individual monographs. |
| Health Canada | Updated Guidance (Mar 2024) [1] | Clarified testing requirements and management of risk mitigation measures. |
Q1: What is the most critical factor for successful low-level impurity detection? The initial sample preparation is paramount. Matrix interference from different drug formulations can mask impurities or create false positives. Using techniques like Solid-Phase Extraction (SPE) is highly recommended to isolate the analyte and achieve the necessary sensitivity [4].
Q2: Our product is at risk. What is the immediate next step for regulatory compliance? By August 1, 2025, you must submit an "NDSRI Update" in your Annual Report. This progress report should include your risk determination, any detected NDSRIs, the validated test method used, confirmatory test results in ng/day, the root cause (if known), and an estimated timeline for full mitigation [3].
Q3: Where can I find the specific Acceptable Intake (AI) limit for my product's nitrosamine? The FDA provides a living table of recommended AI limits on its guidance website, which is updated periodically. You should consult Table 1 in the CDER Nitrosamine Impurity Acceptable Intake Limits document for the most current information [2].
A common challenge in purifying compounds like N-hexylhydroxylamine is the occurrence of "oiling out," where the material separates as a liquid phase instead of forming crystals [1]. The table below outlines common issues and their solutions.
| Problem & Phenomenon | Root Cause | Recommended Solution |
|---|
| Oiling Out (Liquid-Liquid Phase Separation) [1] | Inappropriate solvent system; insufficient driving force for nucleation; solute forms stable molecular clusters in solution [1]. | - Change Solvent System: Adjust ratio or choose different anti-solvent.
Q1: What are the safety considerations for handling hydroxylamine derivatives? Hydroxylamine and its derivatives can be thermally unstable and pose an explosion risk under high-temperature conditions [3]. Always consult the specific Material Safety Data Sheet (MSDS). Work with small quantities, use appropriate personal protective equipment (PPE), and avoid exposing these compounds to high heat or strong oxidizers.
Q2: My product is an oil, not a solid. Can I still purify it? Yes. If your crude product is an oil, you can often induce crystallization. Try one or more of the following:
Q3: How can I improve the color and purity of my hydroxylamine hydrochloride salt? A common and effective method is recrystallization from ethanol. The general protocol, adaptable for an N-hexyl derivative, is [2]:
For a visual summary of the recommended strategy, the following diagram integrates the key steps and troubleshooting actions.
The table below summarizes the optimized conditions and key findings from a recent study on the continuous-flow synthesis of N-benzylhydroxylamine hydrochloride, which achieved a 75% overall yield [1].
| Parameter | Specification / Optimized Condition |
|---|---|
| Reaction Type | Continuous-flow substitution |
| Starting Materials | Benzyl chloride (Material A), Hydroxylamine solution (Material B) |
| Catalyst System | Not required |
| Solvent System | Methanol/Water |
| Reactor Temperature | 60 °C |
| Reactor Pressure | 8 bar |
| Flow Rate | 5.0 mL/min for each material |
| Residence Time | 7.38 minutes |
| Key Impurity | Dibenzyl-substituted impurities (17.21% in crude product) |
| Purification Method | Crystallization from ethyl acetate (8 mL/g) |
| Final Purity | 99.82% after crystallization |
| Cost Estimate | ~$10 per kilogram |
Based on the research, here is a detailed methodology you can adapt for the synthesis of N-hexylhydroxylamine [1]:
Solution Preparation
Continuous-Flow Reaction Setup
Work-up and Purification
Crystallization for Enhanced Purity
Here are solutions to common problems encountered during N-alkylhydroxylamine synthesis, based on the analyzed data.
| Problem | Possible Cause | Solution |
|---|---|---|
| Low Yield | Insufficient hydroxylamine; short residence time; low temperature. | Use 5.0 equivalents of hydroxylamine [1]; ensure residence time is ~7.4 min at 60°C [1]. |
| Formation of Dialkylated Impurity | Excessive alkyl halide concentration; high temperature. | Maintain precise stoichiometry in continuous flow; strictly control reactor temperature at 60°C [1]. |
| Low Product Purity | Inefficient purification; co-precipitation of impurities. | Implement the hot crystallization protocol from ethyl acetate [1]. |
| Hydroxylamine Decomposition | Exposure to high temperatures during neutralization. | Keep temperature below 20°C during NaOH addition to hydroxylamine hydrochloride [1]. |
The following diagram outlines the key decision points and optimization strategies based on the experimental data.
To summarize, for a high-yielding and clean synthesis of this compound:
| Problem | Possible Causes | Recommended Solutions |
|---|---|---|
| Low Yield | Incomplete reaction; decomposition of hydroxylamine; insufficient reagent equivalents [1]. | Optimize reaction time/temperature; ensure fresh reagents; use excess hydroxylamine (e.g., 2-5 eq.) [1]. |
| Formation of Dialkylated Impurities | Excess alkyl halide; high reaction temperature; high concentration [1]. | Use controlled stoichiometry (excess hydroxylamine); optimize temperature; employ continuous flow reactor for better control [1]. |
| Poor Product Purity (Post-Crystallization) | Unsuitable solvent system; inefficient removal of by-products (e.g., NaCl) [1]. | Optimize solvent for recrystallization (e.g., Ethyl Acetate); include water wash or extraction in work-up [1]. |
| Hydroxylamine Decomposition | Exposure to high temperatures; presence of impurities or oxidizers [2] [1]. | Strictly control temperature (< 60 °C recommended); use high-purity reagents; implement continuous flow to manage exothermicity [1]. |
| Safety Incident (Unexpected Decomposition) | Contact with oxidizers; exposure to heat or flame; large surface area exposed to air [2]. | Isolate from oxidizers (e.g., metal salts, BaO₂, KMnO₄); avoid heating solid forms; store cool, small batches [2]. |
Q1: What are the critical safety hazards when working with hydroxylamine compounds?
Q2: How can I improve the safety profile of reactions involving hazardous hydroxylamines?
Q3: My alkylation gives a mixture of mono- and dialkylated products. How can I suppress the formation of the di-substituted impurity?
Q4: Can I recycle unused hydroxylamine to reduce waste and cost?
The table below summarizes key reaction data from a continuous-flow synthesis of a related compound, N-benzylhydroxylamine hydrochloride.
| Parameter | Optimization Data |
|---|---|
| Optimal Temperature | 60 °C [1] |
| Optimal Pressure | 8 bar [1] |
| Residence Time | 7.38 minutes [1] |
| Hydroxylamine Equivalents | 2.0 eq. (optimal), 5.0 eq. (initial) [1] |
| Crude Yield | 85% [1] |
| Crude Purity | 75.17% (with 17.21% dibenzyl impurity) [1] |
| Purified Yield (after crystallization) | 89% (from crude) [1] |
| Final Purity (after crystallization) | 99.82% [1] |
Detailed Protocol for Synthesis & Purification (Adapted from [1])
This protocol describes a general method for synthesizing N-alkylhydroxylamine hydrochlorides via a continuous-flow reactor.
Reagent Preparation:
Continuous-Flow Reaction:
Work-up and Isolation:
Purification by Crystallization:
The diagram below illustrates the optimized continuous-flow synthesis and purification process for N-alkylhydroxylamine hydrochlorides.
This table provides a general guide on how common materials withstand various chemical classes, which is crucial for selecting reaction vessels, tubing, and seals [1].
| Chemical Class | Examples | PTFE | Polypropylene | Stainless Steel 316 | Glass |
|---|---|---|---|---|---|
| Aliphatic Hydrocarbons | Hexane, Heptane | A / Excellent | A / Excellent | A / Excellent | A / Excellent |
| Aromatic Hydrocarbons | Toluene, Benzene | A / Excellent | C / Fair | A / Excellent | A / Excellent |
| Halogenated Solvents | Dichloromethane, Chloroform | A / Excellent | D / Poor | C / Fair | A / Excellent |
| Alcohols | Methanol, Ethanol | A / Excellent | A / Excellent | A / Excellent | A / Excellent |
| Esters | Ethyl Acetate | A / Excellent | B / Good | A / Excellent | A / Excellent |
| Ketones | Acetone | A / Excellent | C / Fair | A / Excellent | A / Excellent |
| Mineral Acids | Hydrochloric Acid, Sulfuric Acid | A / Excellent | B / Good | C / Fair to D / Poor | B / Good |
| Bases (Alkalis) | Sodium Hydroxide, Potassium Carbonate | A / Excellent | A / Excellent | B / Good | A / Excellent |
| Organic Acids | Acetic Acid | A / Excellent | A / Excellent | C / Fair | A / Excellent |
Key to Ratings: A (Excellent): Minimal impact. B (Good): Minor corrosion or discoloration possible. C (Fair): Moderate attack; material swelling may occur; not recommended for critical parts. D (Poor): Severe effects; not suitable [1].
While an exact synthesis for N-hexylhydroxylamine was not found, the following protocols for closely related N-alkylhydroxylamines provide a practical starting point for developing your own procedure.
This method, used for N-ethylhydroxylamine hydrochloride, involves protecting the hydroxylamine group before alkylation [2] [3].
Step 1: Preparation of N,O-bis-BOC-hydroxylamine
Step 2: Alkylation
Step 3: Deprotection
This method provides a route to symmetrical N,N-dialkylhydroxylamines and demonstrates an alternative, direct approach [4].
The workflow for the BOC protection method can be visualized as follows:
What is the safest solvent for the alkylation step with DMF? While DMF is used in the patent example [3], it is a hazardous solvent. Consider evaluating alternatives like acetonitrile for your alkylation reaction, as it often serves as a safer substitute for DMF in many reactions. Always consult safety data sheets before use.
What should I do if my solvent is incompatible?
The following workflow is adapted from a process for synthesizing N-benzylhydroxylamine hydrochloride, which shares similar reaction steps with the synthesis of N-hexylhydroxylamine and demonstrates a method for hydroxylamine recovery [1].
Here are common challenges and solutions related to hydroxylamine recycling and synthesis, based on the experimental workflow.
Q1: Why is my hydroxylamine recovery rate low?
Q2: How can I manage safety risks when handling hydroxylamine?
Q3: My final N-alkylhydroxylamine product has low purity. How can I improve it?
This is a detailed methodology for recovering hydroxylamine hydrochloride from the aqueous waste stream of an N-alkylhydroxylamine synthesis, adapted from [1].
This recycled hydroxylamine hydrochloride can be directly used in a subsequent synthesis cycle, reducing overall consumption [1].
The table below summarizes the outcomes from the adapted recycling protocol to help you set realistic expectations [1].
| Parameter | Value | Notes |
|---|---|---|
| Overall Process Yield | 75% | For the continuous synthesis of N-benzylhydroxylamine hydrochloride. |
| Hydroxylamine Recovery Rate | 47% | Amount of hydroxylamine hydrochloride successfully recycled from the aqueous waste stream. |
| Production Cost | ~$10 per kilogram | Achieved for the final product through solvent recovery and hydroxylamine recycling. |
| Key Purification Step | Crystallization from Ethyl Acetate | Improved product purity from 75.17% to 99.82% [1]. |
The primary reason for low yields in direct amine alkylation is a phenomenon called polyalkylation [1]. When you use an alkyl halide to alkylate an amine like N-hexylhydroxylamine, the initial product is itself a nucleophile and is often more reactive than the starting material. This leads to a "runaway train" effect where the desired monoalkylated product is quickly consumed to form di- and tri-alkylated byproducts [1].
Here are several strategies to overcome this challenge and improve the yield of your this compound alkylation.
| Strategy | Core Principle | Key Advantages |
|---|---|---|
| Protective Group Strategy [2] [3] | Protect the nucleophilic nitrogen with a group like BOC (tert-butyloxycarbonyl). This allows selective O-alkylation, after which the nitrogen protecting group can be removed [2]. | Directs alkylation to the desired oxygen atom; prevents formation of polyalkylated nitrogen byproducts. |
| Borrowing Hydrogen Methodology [4] | A catalytic, one-pot method using alcohols as alkylating agents. The catalyst "borrows" hydrogen from the alcohol to form an aldehyde intermediate, which reacts with the amine to form an imine. The catalyst then returns the hydrogen to reduce the imine to the final alkylated amine [4]. | Atom economy; uses alcohols (often cheaper/safer than alkyl halides); produces water as the only byproduct; inherent control over polyalkylation. |
| Reductive Amination [1] | Involves the reaction of a carbonyl compound (aldehyde or ketone) with your amine to form an imine/intermediate, which is then reduced to the final alkylated amine. | Excellent control; avoids the polyalkylation problem entirely; widely used and reliable method. |
The following workflow diagrams a logical path for troubleshooting and method selection.
This method, adapted from a patent for a similar compound, outlines a two-step protection-alkylation-deprotection sequence [2].
This is a modern, catalytic one-pot procedure [4].
Q: What are the primary stability and decomposition concerns for hydroxylamine-based compounds like N-hexylhydroxylamine?
Hydroxylamine and its derivatives are known to be thermally unstable. The main risks include:
The table below summarizes general stability factors. Note that these are based on data for hydroxylamine, not this compound specifically.
| Factor | Effect on Stability | Key Finding from Literature |
|---|---|---|
| Concentration | High concentration increases instability. | Aqueous hydroxylamine solutions at 50% w/w are much less stable than solutions at 10% w/w [1]. |
| Temperature | Higher temperature increases decomposition risk. | Decomposition rates significantly increase with temperature. The onset of exothermic decomposition for hydroxylamine occurs well below its boiling point [1] [2]. |
| Impurities & Catalysts | Certain ions can catalyze decomposition. | The presence of trace metal ions can accelerate decomposition. Using high-purity reagents is recommended [1]. |
Q: What are the recommended storage conditions and handling procedures to minimize risk?
The following protocol is a synthesis of best practices for unstable chemicals and general information on hydroxylamines. You must adapt and validate it for This compound.
1. Storage Conditions
2. Handling Procedures
The diagram below outlines a logical workflow for assessing thermal risks before starting an experiment, based on general chemical safety principles.
Q: What should I do if I suspect my sample of this compound is decomposing or unstable?
| Scenario | Immediate Actions | Post-Incident Analysis |
|---|
| Unexpected temperature rise or gas release from a stored container. | 1. EVACUATE the immediate area. 2. ALERT others in the lab. 3. DO NOT move or open the container. 4. NOTIFY your institution's safety personnel. | Determine the root cause: Was it exposed to heat? Was it contaminated? Was it stored for too long? | | Discoloration or precipitation in a stored solution. | 1. ISOLATE the container in a safe place (e.g., a fume hood). 2. TREAT it as potentially unstable. Do not use. 3. Consult safety experts for safe disposal. | Review storage conditions (temperature, time, container) to prevent recurrence. |
This guide provides a framework for method development and troubleshooting for the HPLC analysis of N-hexylhydroxylamine, drawing on general principles and a relevant case study.
A robust HPLC method rests on three key chromatographic parameters that directly impact resolution: Retention Factor (k), Selectivity Factor (α), and Efficiency (N) [1]. Optimizing these ensures your main peak is well-separated from any impurities or degradation products.
The table below summarizes these parameters and common optimization strategies.
| Parameter | Description | Goal | How to Change/Control It |
|---|---|---|---|
| Retention Factor (k) | Measures how long a compound is retained on the column. | ( 1 < k < 10 ) (Ideal) | Adjust solvent strength of mobile phase (e.g., % organic modifier). A weaker solvent increases k [1]. |
| Selectivity Factor (α) | Measures the ability to separate two compounds (resolution). | α > 1 | Change solvent type (e.g., Acetonitrile vs. Methanol), mobile phase pH, or column chemistry (e.g., C8, C18, phenyl) [1]. |
| Efficiency (N) | Number of theoretical plates; measures peak broadening. | Higher N (sharper peaks) | Use columns with smaller particle sizes (e.g., 3 µm vs. 5 µm), ensure proper system maintenance, and optimize flow rate [1]. |
Here are specific problems you might encounter and steps to resolve them.
| Problem | Possible Causes | Investigations & Solutions |
|---|
| Peak Tailing | - Silanol Interaction: Basic compounds interacting with acidic silanol groups on silica-based columns [2].
A published case study on a compound containing an aniline functional group (structurally similar to hydroxylamines in its potential for reactivity) provides a excellent troubleshooting model [3].
Problem: During method development, several unexpected degradant peaks appeared, even though NMR confirmed the sample was pure [3].
Hypothesis: The analyte was degrading on the specific "lightly-loaded" C18 column used, potentially due to interaction with exposed silanol groups [3].
Experimental Workflow to Isolate the Cause: The following diagram outlines the systematic troubleshooting approach taken to confirm on-column degradation.
For any method intended for regulatory submission or quality control, validation per ICH Q2(R1) guidelines is required [4] [5]. The table below outlines the key parameters to demonstrate the method is suitable for its intended purpose.
| Validation Parameter | Typical Requirement / Target | Brief Description |
|---|---|---|
| Specificity | Yes | The method must be able to unequivocally assess the analyte (this compound) in the presence of expected impurities and degradation products [4] [5]. |
| Linearity | ( r^2 \geq 0.99 ) | A linear relationship between concentration and detector response across the specified range must be demonstrated [4] [5]. |
| Range | e.g., 12 µg/mL (LOQ) to 300 µg/mL | The interval between the upper and lower levels of analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity [4]. |
| Accuracy (% Recovery) | e.g., 99-101% | The closeness of agreement between the accepted reference value and the value found. Measured by spiking known amounts of analyte [4]. |
| Precision (% RSD) | ( \leq 1.0% ) (Repeatability) | The closeness of agreement between a series of measurements. Includes repeatability (intra-day) and intermediate precision (inter-day, different analysts) [4]. |
For researchers dealing with heavy metal contamination in chemical reagents, adsorption is a highly effective and widely used method due to its simplicity, efficiency, and the availability of advanced adsorbents [1] [2].
The table below summarizes some high-performance adsorbents documented in recent literature that you could employ.
| Adsorbent Material | Target Heavy Metal Ions | Reported Adsorption Capacity (mg/g) | Key Functional Groups / Mechanisms | Source / Reference |
|---|---|---|---|---|
| OSM/PAA Hydrogel | Cu(II), Zn(II), Ni(II) | 367.64, 398.40, 409.83 | Schiff base, carboxylate, amine groups; chelation & electrostatic interaction | [3] |
| Aminated Cellulose (CDAM) | Cd(II) | 483.70 | Amine, Schiff base (C=N); coordination to nitrogen-donor sites | [4] |
| Generic Hydrogels | Various | Varies | 3D network structure; high water absorption; adjustable pores | [3] |
Here are answers to common questions you might encounter when working to remove heavy metals.
Q1: What is the most critical factor affecting adsorption efficiency? A: The pH of the solution is paramount. It directly influences the surface charge of the adsorbent and the speciation of the metal ions. For most metal cations, a slightly acidic to neutral pH (e.g., 5.0-7.0) is optimal, as a very low pH can cause high H⁺ concentration to compete with metal ions for binding sites [3] [4]. You must determine the optimal pH for your specific reagent-adsorbent system experimentally.
Q2: How can I recover and reuse the adsorbent? A: Many modern adsorbents are designed for reusability. A common and effective method is acid elution. For instance, aminated cellulose (CDAM) can be regenerated using 0.25 M HCl, retaining over 90% of its capacity after seven cycles [4]. After acid treatment, the adsorbent needs to be rinsed with deionized water and re-neutralized before the next use.
Q3: The reagent I need to purify is expensive. How can I minimize loss? A: Start with batch adsorption tests on a small scale. Determine the minimum effective adsorbent dosage and contact time needed to reduce your target metal to acceptable levels. Using adsorbents with high selectivity for the specific contaminant metal can also help preserve your reagent [4].
This workflow outlines the key steps to evaluate and apply an adsorbent for purifying your reagent. The following diagram maps out this process.
To implement the workflow, follow these detailed steps:
The core reactivity of N-alkylhydroxylamines is consistent across different alkyl chain lengths. They are primarily known as reducing agents and nucleophiles [1] [2].
A key bioorthogonal reaction involves N,N-dialkylhydroxylamines and cyclooctynes. The mechanism is a retro-Cope elimination, visualized below:
In this reaction, the nucleophilic oxygen of the hydroxylamine attacks one carbon of the cyclooctyne's triple bond, while a hydrogen from the alkyl group migrates, leading to the formation of a stable enamine N-oxide [3].
The table below summarizes how the alkyl chain (ethyl vs. hexyl) influences reactivity, based on general chemical principles and data from related compounds.
| Factor | N-Ethylhydroxylamine | N-Hexylhydroxylamine | Impact on Reactivity & Applications |
|---|---|---|---|
| Steric Bulk | Lower steric hindrance around the reactive N-O group [3]. | Higher steric hindrance due to the longer hexyl chain. | Shorter chains (ethyl) generally allow faster reaction kinetics in bimolecular reactions [3]. |
| Lipophilicity | Lower lipophilicity (calculated Log P: -0.17 for N-ethyl) [4]. | Higher lipophilicity (estimated). | Longer chains (hexyl) improve cell membrane permeability, beneficial for cellular applications. |
| Stability | Similar inherent chemical stability is expected for both primary N-alkylhydroxylamines [2]. | Similar inherent stability expected. | Salts are often formed for purification and storage to enhance stability [2]. |
While direct data is unavailable, insights can be drawn from studies on N,N-dialkylhydroxylamines. One study measured the kinetics of their reaction with cyclooctynes, which is highly sensitive to electronic effects but also to steric factors [3].
Key Experimental Findings:
To make an informed choice between these compounds for your research:
The table below summarizes two efficient methods for synthesizing N-benzylhydroxylamine hydrochloride.
| Synthetic Route | Key Starting Materials | Reaction Conditions | Yield | Key Advantages & Disadvantages |
|---|
| Continuous-Flow Alkylation [1] | Benzyl chloride, Hydroxylamine hydrochloride (NH(_2)OH·HCl) | Continuous-flow microreactor, 60°C, 8 bar pressure, 7.38 min residence time [1] | 85% (crude); 75% (overall with purification) [1] | Advantages: Enhanced safety (controls exotherm, minimizes decomposition), high efficiency, shorter reaction time, lower cost (~$10/kg). Disadvantages: Requires specialized flow reactor equipment. [1] | | Nitrone Hydrolysis [2] | Dibenzylamine, Hydrogen Peroxide (H(_2)O(_2)) | Tungstate catalyst, Methanol, -15°C to RT [2] | 71% [2] | Advantages: Avoids alkyl halides. Disadvantages: Requires handling high-concentration H(_2)O(_2) (safety risk), involves an intermediate (nitrone), and uses a catalyst. [2] |
This modern method prioritizes safety and efficiency for large-scale production.
Step 1: Reagent Preparation
Step 2: Continuous-Flow Reaction
Step 3: Work-up and Purification
The workflow for this continuous synthesis is illustrated below.
This two-step procedure first oxidizes dibenzylamine to a nitrone intermediate, which is then hydrolyzed.
Step 1: Oxidation to Nitrone
Step 2: Hydrolysis to N-Benzylhydroxylamine
The search results clearly indicate a strong research and industrial focus on the N-benzyl derivative. This is largely due to its specific utility as a pivotal intermediate in organic synthesis and pharmaceutical production, most notably for the synthesis of Ticagrelor, an important antiplatelet drug [1]. The benzyl group also facilitates the formation of N-benzyl nitrones, which are valuable precursors for constructing isoxazoline and isoxazolidine structures commonly found in drug discovery [1] [3].
While the synthesis of N-hexylhydroxylamine likely follows a similar nucleophilic substitution pathway using hexyl halide and hydroxylamine [4] [5], its absence from recent literature suggests it is either a straightforward, well-established laboratory procedure with fewer reported challenges or has fewer high-profile applications in current pharmaceutical development.
Given the lack of direct data for the hexyl variant, here are suggestions for your comparison guide:
While specific data for the N-hexyl derivative is missing, general principles and data for other hydroxylamines can serve as a useful reference. The table below summarizes key concepts about hydroxylamine nucleophilicity from the available literature.
| Concept / Compound | Key Findings on Nucleophilicity | Relevance to N-Hexylhydroxylamine |
|---|---|---|
| Alpha-Effect [1] | Hydroxylamines exhibit enhanced nucleophilicity ("alpha-effect") due to an adjacent atom with a lone pair of electrons. | The N-hexyl derivative is expected to share this enhanced reactivity. |
| General Nucleophilicity [1] | Hydroxylamine and hydrazine are significantly more nucleophilic than basicity predicts; nucleophilicity is more sensitive to steric effects than basicity. | The hexyl chain introduces steric bulk, potentially moderating the high nucleophilicity of the parent compound. |
| N-Hydroxylamine Derivatives [2] | Derivatives like N-hydroxyphthalimide and acetohydroxamic acid act as nucleophiles in oxidative deamination of sialic acid derivatives. | Confirms the use of N-substituted hydroxylamines as nucleophiles in complex synthetic transformations. |
| N-Functionalized Hydroxylamines [3] | Reagents like N-trifluoroethyl hydroxylamine are used as stable precursors for imines in C–O, C–N, and C–S bond-forming reactions. | Demonstrates the practical application of N-alkylhydroxylamines in modern metal-free synthesis. |
Although a protocol for This compound is not available, the following method from a recent study on N-trifluoroethyl hydroxylamine illustrates how nucleophilic addition with an N-functionalized hydroxylamine is conducted. You can adapt this general workflow to investigate your compound of interest [3].
Detailed Reaction Conditions [3]:
To obtain the specific data you need, I suggest the following approaches:
The table below summarizes the available experimental stability data for different hydroxylamines. Note that N,N-diethylhydroxylamine is used as a proxy for understanding the behavior of N-alkylated compounds.
| Compound Name | Structure / Type | Experimental Conditions | Key Stability Findings | Reference |
|---|---|---|---|---|
| N,N-Diethylhydroxylamine | Tertiary, Alkyl | PBS, pH 7.4, 25°C | >86% intact after 8 h; ~40% degradation after 24 h. Degradation attributed to autoxidation. | [1] |
| N,N-Diethylhydroxylamine | Tertiary, Alkyl | HEK293T Cell Lysate, 25°C | Stable for 24 h with no significant degradation above background. | [1] |
| Hydroxylamine-derived Probe | Functionalized Tertiary | PBS, 25°C (with 5 mM Ascorbic Acid or Glutathione) | Stable for 24 h; reductants prevent autoxidation. | [1] |
| Hydroxylamine-derived Probe | Functionalized Tertiary | Human Liver Microsomes, Aerobic | Negligible degradation after 24 h. | [1] |
Key Trends and Analysis: The data indicates that N,N-dialkylhydroxylamines can demonstrate sufficient stability for use in biological research over a 24-hour period, provided that the environment is controlled [1]. Stability is highly dependent on the presence of oxidants, with the addition of common biological reductants like ascorbic acid or glutathione effectively preventing autoxidation [1]. This suggests that the intracellular environment may inherently stabilize these compounds.
The stability data in the table above was generated using the following methodologies, which can serve as a reference for your own stability testing.
Stability Assessment in Buffer and Cell Lysate [1]
Metabolic Stability Assessment [1]
The primary degradation pathway for alkylhydroxylamines in aqueous, oxygenated environments is autoxidation. The following diagram illustrates this process and its inhibition.
The search results indicate that N-substituted hydroxylamine (N-HA) compounds demonstrate broad-spectrum antibacterial activity by inhibiting the bacterial enzyme ribonucleotide reductase (RNR), which is essential for DNA synthesis and repair [1].
The table below summarizes the available antibacterial data for selected compounds from the study. Please note that N-hexylhydroxylamine itself (Compound 6) showed limited activity, while other derivatives were more potent [1].
| Compound Description | Key Structural Feature | Antibacterial Spectrum (MIC50 in µg/mL) | Cytotoxicity (CC50 in µg/mL) |
|---|---|---|---|
| This compound (Compound 6) [1] | Linear 6-carbon alkyl chain | Active only against B. anthracis (55 µg/mL) | 468 |
| N-Cyclopentylhydroxylamine (Compound 8) [1] | Cycloalkyl ring | Broad activity (e.g., 17 µg/mL on P. aeruginosa; 60 µg/mL on S. aureus) | 178 |
| N-(4-Fluorobenzyl)hydroxylamine (Compound 11) [1] | Aromatic ring with electron-withdrawing group | Potent activity (e.g., 15 µg/mL on B. anthracis; 21 µg/mL on E. coli) | Data incomplete in source |
| N-Benzylhydroxylamine (Compound 9) [1] | Aromatic ring | Moderate activity (65 µg/mL on several Gram-positive bacteria) | 259 |
| Reference: Ciprofloxacin (CIP) [1] | Common antibiotic | Potent activity across all tested strains (e.g., 0.03 µg/mL on E. coli) | Not applicable |
The primary data comes from a study that designed and synthesized a library of N-HA compounds to evaluate their potential as antibacterial agents [1]. The core methodology is summarized below.
The structure-activity relationship from this study suggests that moving from a simple linear alkyl chain (like in hexylhydroxylamine) to cyclic aliphatic or aromatic structures often enhances antibacterial potency and broadens the spectrum [1].
Lipophilicity is a key parameter in drug design, influencing membrane permeability, solubility, and ultimately, a compound's absorption and distribution [1] [2]. The following methods are standard for its experimental determination.
| Method | Core Principle | Typical Workflow Steps | Key Lipophilicity Parameters |
|---|
| Reverse-Phase Thin Layer Chromatography (RP-TLC) [1] [2] | Measures a compound's migration on a hydrophobic plate using a mobile phase of water and a water-miscible organic solvent. | 1. Apply sample to RP-TLC plate. 2. Elute with mobile phases of varying organic solvent ratios. 3. Measure the distance traveled by the compound (Retardation Factor, Rf). 4. Convert Rf to RM values and perform linear regression. | RM0, φ0 (Chromatographic Hydrophobic Index) | | Reverse-Phase High Performance Liquid Chromatography (RP-HPLC) [2] | A more automated and precise method where the compound's retention time on a hydrophobic column is measured. | 1. Inject sample into HPLC system with a C18 column. 2. Use a gradient or isocratic mobile phase. 3. Measure the retention time of the compound. 4. Correlate retention time with log P. | Log k (capacity factor), often correlated with log P |
The workflow for the commonly used RP-TLC method can be summarized as follows:
Lipophilicity (often expressed as log P, the partition coefficient in an octanol-water system) is a central component of a compound's drug-like properties [1]. It profoundly impacts a molecule's behavior, as illustrated in the following diagram:
The specific impact of lipophilicity includes:
Since direct data on N-hexylhydroxylamine is unavailable, you can take the following steps to build your guide:
Here is a comparison of the core spectroscopic methods used for a comprehensive analysis of hydroxylamines like DEHA, which you can adapt for N-hexylhydroxylamine.
| Technique | Key Measurable Parameters | Primary Information Obtained | Experimental Conditions (for DEHA) |
|---|
| Rotational Spectroscopy [1] | Rotational constants, Nuclear Quadrupole Coupling Constants (χ) | • Precise molecular structure (conformer geometry) • Nitrogen electronic environment | PJ-FTMW spectrometer; 6.5–18.5 GHz; supersonic jet expansion (∼1 K) [1]. | | Photoelectron Spectroscopy (UPS/XPS) [1] | Ionization Potentials (eV) for valence (UPS) and core electrons (XPS) | • Electron binding energies (HOMO, NHOMO) • Elemental composition & chemical environment | Synchrotron radiation source; binding energy range 5-10 eV (UPS), 200-600 eV (XPS) [1]. | | Near-Infrared (NIR) Spectroscopy [1] | Wavenumber (cm⁻¹) and intensity of overtone/combination bands | • Anharmonic vibrational modes • C-H, N-H, and O-H stretching & bending overtones | FT-NIR spectrometer; 4000–11000 cm⁻¹ range; vapor phase [1]. | | Infrared (IR) & Raman Spectroscopy [2] | Wavenumber (cm⁻¹) and intensity of fundamental vibrational modes | • Molecular fingerprint • Functional group identification & hydrogen bonding | ATR-FTIR; solid/liquid phase; 600–4000 cm⁻¹; 4 cm⁻¹ resolution [3]. |
For robust characterization, these techniques are often used in combination. The following workflows outline the general procedures.
This workflow is crucial for determining the precise three-dimensional structure of the molecule and identifying different conformers.
This workflow probes the electronic environment and elemental composition of the molecule.
For your research on This compound, you can directly apply the methodologies above.
-N(OH)-) is the same as in DEHA. Therefore, the hydrogen-bonding interactions and the fundamental electronic information probed by XPS, UPS, and NIR spectroscopy will be very similar, though the exact values will shift due to the different alkyl chain [1] [4].
The following table summarizes the general characteristics of hydroxylamine and its substituted derivatives, which are relevant even though specific data for the hexyl variant is limited.
| Feature | Hydroxylamine (NH₂OH) | N-Alkylhydroxylamines (e.g., N-Hexylhydroxylamine) |
|---|---|---|
| General Formula | R-C(=O)-NHOH | R-C(=O)-NR'OH (Where R' is an alkyl group, e.g., hexyl) [1] [2] |
| Primary Use in Synthesis | Direct formation of primary hydroxamic acids | Synthesis of N-substituted ("secondary") hydroxamic acids [1] |
| Typical Physical Form | Often used as salts (e.g., hydrochloride) or in aqueous solution due to instability [3] | Information specific to N-hexyl is unavailable; other derivatives (e.g., N-benzyl) are used as reagents [3] |
| Key Advantages | - Direct access to the most common hydroxamic acid pharmacophore
Here are detailed methodologies for synthesizing hydroxamic acids using both classic and alternative hydroxylamine sources. These protocols can serve as a starting point for designing your own comparative experiments.
1. Classic Synthesis from Esters using Hydroxylamine This is a fundamental method for producing primary hydroxamic acids [3] [1] [2].
2. Enzymatic Synthesis using N-Substituted Hydroxylamines This method highlights a modern, green approach to synthesizing N-substituted fatty hydroxamic acids, demonstrating the feasibility of using bulky hydroxylamine derivatives [5].
3. Synthesis via Activated Carboxylic Acids using Protected Reagents This is a more versatile method common in medicinal chemistry, where the hydroxylamine nitrogen is protected to prevent side reactions [3] [1].
To generate the specific data you need, you would need to conduct a direct laboratory comparison. The diagram below outlines a proposed workflow for this evaluation.
When designing your comparative study, consider measuring the following metrics to form a complete picture:
A major consideration is that This compound will produce an N-substituted hydroxamic acid, which is a different chemical entity from the primary hydroxamic acid made with hydroxylamine. Their biological activity, especially as metal-chelating enzyme inhibitors, can differ significantly [3] [1]. Your choice must be guided by the project's end goal.
Research indicates that the toxicity of hydroxylamine derivatives can follow two distinct primary mechanisms, largely determined by the type of substitution on the molecule [1].
The table below summarizes the key experimental findings that differentiate these mechanisms [1].
| Toxic Effect | Hydroxylamine & O-Alkyl (e.g., O-Ethyl) | N-Alkyl (e.g., N,O-Dimethyl) |
|---|---|---|
| Methemoglobin Formation | High | Low |
| Glutathione Depletion | High | Not detected |
| Lipid Peroxidation | High (O-Ethyl > Hydroxylamine) | Not detected (unless induced by H₂O₂) |
| Heinz Body Formation & Hemolysis | Present | Absent |
| Enzymes Impaired | GST, NADPH-HbR | Glutathione Reductase (GR), G6PDH |
A 2018 study synthesized a library of N-substituted hydroxylamines (N-HA) to evaluate their potential as antibacterial agents. While N-hexylhydroxylamine was not specifically tested, data for a compound with a six-carbon aliphatic chain (Compound 6) is available. This compound showed limited antibacterial activity but lower cytotoxicity compared to more potent analogues, offering a point of reference [2].
Experimental Protocol Summary [2]:
The bioactivity data for selected compounds from this study are summarized in the table below. MIC values are in μg/mL, and "(-)" indicates no observed activity at tested concentrations [2].
| Compound | Description | Gram-positive (Avg. MIC) | Gram-negative (Avg. MIC) | Cytotoxicity (CC₅₀) |
|---|---|---|---|---|
| 6 | N-HA with 6-carbon aliphatic chain | 55 μg/mL (on one strain only) | No activity | 468 μg/mL |
| 8 | N-Cyclohexylhydroxylamine | 60-120 μg/mL | 17-60 μg/mL | 178 μg/mL |
| 10 | N-Benzylhydroxylamine | 65 μg/mL | 125 μg/mL | 259 μg/mL |
| 11 | 4-Fluoro-N-benzylhydroxylamine | 15-60 μg/mL | 32-65 μg/mL | 319 μg/mL |